molecular formula C10H12N2 B8703843 4-(4-Aminophenyl)butanenitrile

4-(4-Aminophenyl)butanenitrile

Cat. No.: B8703843
M. Wt: 160.22 g/mol
InChI Key: VOBGOLQYIBMRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenyl)butanenitrile is a nitrile derivative featuring a four-carbon aliphatic chain terminated by a cyano group and substituted with a para-aminophenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. Its amino group enables further functionalization, such as condensation with sulfonyl chlorides or cyanohydrins, to yield derivatives like 4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(4-aminophenyl)butanenitrile

InChI

InChI=1S/C10H12N2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,12H2

InChI Key

VOBGOLQYIBMRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

4-Substituted Phenylbutanenitriles

A series of aryl-substituted butanenitriles, synthesized via nickel-catalyzed Negishi coupling, share the core structure of 4-(4-Aminophenyl)butanenitrile but differ in substituents on the phenyl ring:

  • 4-Phenylbutanenitrile : Lacks electron-withdrawing/donating groups, serving as a baseline for comparison.
  • 4-(4-Halophenyl)butanenitriles (e.g., Cl, Br, I, CF₃): Halogen or trifluoromethyl groups enhance electronic effects, influencing reactivity in cross-coupling reactions. For example, 4-(4-Iodophenyl)butanenitrile exhibits a melting point of 80.5–82.2 °C, contrasting with liquid analogs like 4-(4-Chlorophenyl)butanenitrile .
Functionalized Derivatives
  • 4-(4-Aminophenyl)butyric Acid: Replaces the nitrile with a carboxylic acid group. This derivative demonstrates superior corrosion inhibition efficiency (up to 90%) compared to 4-fluoroaniline, highlighting the role of the amino group and aliphatic chain length in surface adsorption .
  • 4-[4-(1-Cyanodimethylamino)phenyl]butanenitrile: Synthesized from this compound via reaction with acetone cyanohydrin, this derivative showcases the amino group’s nucleophilic reactivity .

Physicochemical and Reactivity Profiles

Compound Key Features Applications/Reactivity
This compound Para-amino group enhances nucleophilicity; nitrile enables further coupling Intermediate for pharmaceuticals (e.g., HKU4-CoV 3CLpro inhibitors)
4-(4-Iodophenyl)butanenitrile High molecular weight (270.99 g/mol); solid state at room temperature Substrate in cross-coupling reactions due to iodine’s leaving-group capability
4-(4-Bromo-2-fluorophenyl)butanenitrile Bromo and fluoro substituents increase steric bulk Potential use in antiviral or anticancer agents (structural analogy to bioactive nitriles)
4-(4-Aminophenyl)butyric Acid Carboxylic acid group improves solubility and corrosion inhibition Corrosion inhibitor in electrochemical applications

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